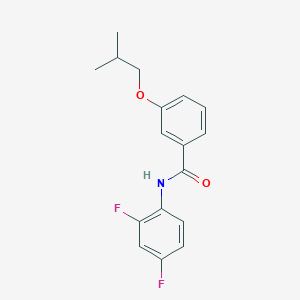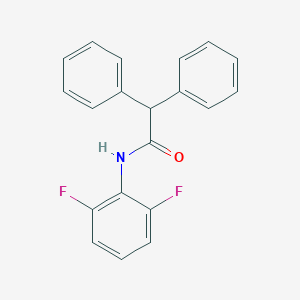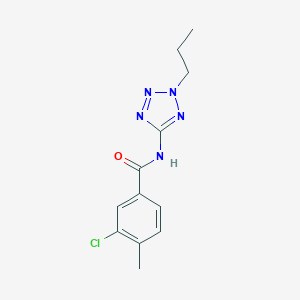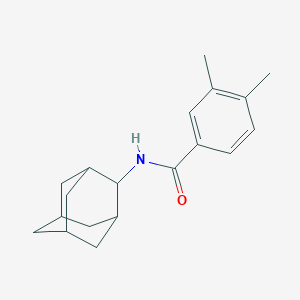![molecular formula C15H21NO2S B426349 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426349.png)
3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide is an organic compound that features a thioether linkage and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide typically involves the reaction of 3-[(4-methylphenyl)thio]propionic acid with tetrahydro-2-furanylmethylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its thioether and amide functionalities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-methylphenyl)thio]propionic acid: Shares the thioether linkage but lacks the tetrahydrofuran ring.
N-(tetrahydro-2-furanylmethyl)propanamide: Contains the tetrahydrofuran ring but lacks the thioether linkage.
Uniqueness
3-[(4-methylphenyl)sulfanyl]-N-(tetrahydro-2-furanylmethyl)propanamide is unique due to the combination of its thioether linkage and tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO2S |
|---|---|
Peso molecular |
279.4g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H21NO2S/c1-12-4-6-14(7-5-12)19-10-8-15(17)16-11-13-3-2-9-18-13/h4-7,13H,2-3,8-11H2,1H3,(H,16,17) |
Clave InChI |
CHWCBLHHLVPXEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2CCCO2 |
SMILES canónico |
CC1=CC=C(C=C1)SCCC(=O)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B426267.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B426268.png)

![5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B426271.png)
![3,5-dibromo-2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B426272.png)
![N-cyclopropyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B426275.png)
![N-butyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426278.png)

![Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate](/img/structure/B426280.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B426283.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B426285.png)

![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B426290.png)
